molecular formula C14H16N4O2 B6074294 N-(4-ACETAMIDOPHENYL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE

N-(4-ACETAMIDOPHENYL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B6074294
M. Wt: 272.30 g/mol
InChI Key: CIXYJQWPFRIXAD-UHFFFAOYSA-N
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Description

N-(4-ACETAMIDOPHENYL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetamidophenyl group attached to an ethyl-pyrazole carboxamide moiety. Its distinct chemical properties make it a subject of interest in medicinal chemistry, pharmacology, and industrial applications.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-3-18-13(8-9-15-18)14(20)17-12-6-4-11(5-7-12)16-10(2)19/h4-9H,3H2,1-2H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIXYJQWPFRIXAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ACETAMIDOPHENYL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves a multi-step process. One common method starts with the acylation of 4-aminophenol to form 4-acetamidophenol. This intermediate is then subjected to a condensation reaction with ethyl pyrazole-5-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to optimize the yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-ACETAMIDOPHENYL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

N-(4-ACETAMIDOPHENYL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ACETAMIDOPHENYL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ACETAMIDOPHENYL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its combination of the acetamidophenyl and ethyl-pyrazole carboxamide groups. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .

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